N-[(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]-N'-methylurea
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Overview
Description
N-[(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]-N'-methylurea is a complex organic compound with potential applications in various scientific fields. This compound features a thieno[2,3-d]pyrimidine core, which is a fused heterocyclic system containing sulfur and nitrogen atoms. The presence of dimethyl and oxo groups, along with a methylcarbamoyl substituent, contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]-N'-methylurea typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Introduction of Dimethyl and Oxo Groups: The dimethyl groups can be introduced via alkylation reactions, while the oxo group is typically introduced through oxidation reactions.
Attachment of the Methylcarbamoyl Group: This step involves the reaction of the intermediate compound with methyl isocyanate or a similar reagent under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]-N'-methylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxo groups or to modify existing functional groups.
Reduction: Reduction reactions can be used to remove oxo groups or to convert the compound into different derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or alcohols are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional oxo derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]-N'-methylurea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]-N'-methylurea involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)acetic acid
- Methyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)acetate
Uniqueness
N-[(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]-N'-methylurea is unique due to the presence of the methylcarbamoyl group, which imparts distinct chemical and biological properties. This differentiates it from similar compounds that lack this functional group.
Properties
CAS No. |
875744-41-5 |
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Molecular Formula |
C12H14N4O3S |
Molecular Weight |
294.33g/mol |
IUPAC Name |
2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-(methylcarbamoyl)acetamide |
InChI |
InChI=1S/C12H14N4O3S/c1-6-7(2)20-10-9(6)11(18)16(5-14-10)4-8(17)15-12(19)13-3/h5H,4H2,1-3H3,(H2,13,15,17,19) |
InChI Key |
MTBDSTDBSZOQLP-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)NC(=O)NC)C |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)NC(=O)NC)C |
Origin of Product |
United States |
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